molecular formula C15H18N4O2S B6442532 N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640935-96-0

N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B6442532
CAS No.: 2640935-96-0
M. Wt: 318.4 g/mol
InChI Key: BOERWGCUBYWSNU-UHFFFAOYSA-N
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Description

The compound N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a substituted acetamide featuring a pyrimidine ring with methyl and methylsulfanyl substituents, linked via an amino group to a methoxy-substituted phenylacetamide backbone. The pyrimidine moiety enhances aromatic stacking interactions, while the methylsulfanyl group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[4-methoxy-3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9-8-16-15(22-4)19-14(9)18-12-7-11(17-10(2)20)5-6-13(12)21-3/h5-8H,1-4H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERWGCUBYWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=C(C=CC(=C2)NC(=O)C)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)Acetamide (CAS 1707)
  • Structure : Simplifies the target compound by removing the pyrimidine and retaining only the 4-methoxyphenylacetamide backbone.
  • Key Differences : Lacks the pyrimidine ring, resulting in reduced molecular complexity.
  • Solubility : Listed in the Handbook of Aqueous Solubility Data (entry 1707), suggesting moderate aqueous solubility due to the methoxy group .
  • Implications : The pyrimidine addition in the target compound likely decreases solubility but enhances binding affinity to hydrophobic targets.
N-(4-Hydroxyphenyl)Acetamide
  • Structure : Replaces the methoxy group with a hydroxyl group.
  • Relevance : Highlighted in patent searches for its prevalence in drug candidates . Compared to the target compound, this derivative may exhibit improved solubility but reduced metabolic stability due to susceptibility to glucuronidation.

Heterocyclic Modifications

N-(4-(5-(3-Benzyl-4-Oxotetrahydroquinazolin-2-yl)Phenyl)Acetamide (Compound 2, )
  • Structure: Features a tetrahydroquinazolinone fused ring system instead of pyrimidine.
  • Key Differences: The quinazolinone core introduces additional hydrogen-bonding sites and conformational rigidity.
  • Biological Activity: Acts as a thyrotropin receptor agonist (EC₅₀ = 0.3 μM) .
N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxopyrimidoindol-2-yl]Sulfanyl}Acetamide (CAS 536706-70-4)
  • Structure : Contains a pyrimidoindole ring system and a sulfanyl linker.
  • Key Differences: The sulfanyl group bridges the acetamide and heterocycle, unlike the direct amino linkage in the target compound.

Sulfur-Containing Derivatives

N-(4-Acetamido-3-Nitrophenyl)Acetamide
  • Structure : Includes a nitro group and acetamide on the phenyl ring.
  • However, it may also confer toxicity risks .
N-(3,4-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 477332-63-1)
  • Structure : Uses a triazole ring with sulfanyl linkage.
  • Key Differences : The triazole’s nitrogen-rich structure enhances metal coordination capacity, differing from the pyrimidine’s aromatic stacking .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Substituents Solubility (Relative) LogP (Predicted) Reference
Target Compound C₁₅H₁₈N₄O₂S Pyrimidine, methylsulfanyl, methoxy Low ~3.2
N-(4-Methoxyphenyl)Acetamide C₉H₁₁NO₂ Methoxy Moderate ~1.5
N-(4-Hydroxyphenyl)Acetamide C₈H₉NO₂ Hydroxyl High ~0.9
Compound 2 () C₂₄H₂₀N₄O₃ Quinazolinone, benzyl Low ~3.8
CAS 536706-70-4 C₂₅H₂₂N₄O₃S Pyrimidoindole, sulfanyl Low ~4.1

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